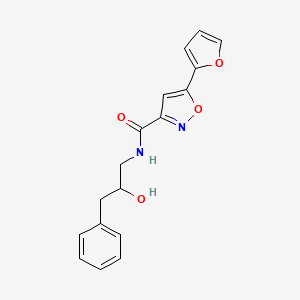

5-(furan-2-yl)-N-(2-hydroxy-3-phenylpropyl)-1,2-oxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-(furan-2-yl)-N-(2-hydroxy-3-phenylpropyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4/c20-13(9-12-5-2-1-3-6-12)11-18-17(21)14-10-16(23-19-14)15-7-4-8-22-15/h1-8,10,13,20H,9,11H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASPSEDDZKKKEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)C2=NOC(=C2)C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Furan-2-yl)-N-(2-hydroxy-3-phenylpropyl)-1,2-oxazole-3-carboxamide is a compound of increasing interest due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

It features a furan ring and an oxazole moiety, which are known to contribute to various biological activities.

1. Antioxidant Activity

Antioxidant properties are critical for combating oxidative stress in biological systems. Studies have shown that compounds similar to this compound exhibit significant radical scavenging abilities. For instance, a related compound demonstrated a DPPH radical scavenging activity of 86%, comparable to ascorbic acid .

2. Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, making it a target for skin-whitening agents. The compound has been evaluated for its tyrosinase inhibitory activity. In vitro studies indicated that derivatives of oxazole compounds exhibited IC50 values ranging from 16.78 µM to >200 µM, with some derivatives showing stronger inhibition than traditional inhibitors like kojic acid .

3. Cytotoxicity Studies

Cytotoxicity assessments were performed using B16F10 melanoma cells. Compounds similar to the target compound did not show significant cytotoxic effects at concentrations up to 5 µM after 72 hours of treatment, indicating a favorable safety profile for potential therapeutic applications .

Case Study: Tyrosinase Inhibition

A specific study investigated the mechanism of action of several oxazole derivatives on tyrosinase activity. The Lineweaver–Burk plots suggested that certain compounds acted as mixed-type inhibitors, binding to both the active and allosteric sites of the enzyme. This dual binding capability enhances their potential as effective tyrosinase inhibitors .

| Compound | IC50 (µM) | Binding Mode |

|---|---|---|

| Compound 3 | 16.78 ± 0.57 | Mixed-type |

| Compound 8 | 20.38 ± 1.99 | Mixed-type |

| Compound 13 | 20.76 ± 1.02 | Mixed-type |

Antioxidant Studies

The antioxidant capacity was measured using various assays, including DPPH and ABTS radical scavenging tests. Compounds were tested at a concentration of 500 µM, with results showing that compounds with catechol groups exhibited significant scavenging activity.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Compound A | 86% (compared to ascorbic acid) |

| Compound B | 32% |

| Compound C | <10% |

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural features and biological activities of analogs:

Key Observations

Core Heterocycle :

- The target compound and SKL2001/Ceapin-A7 share a 1,2-oxazole core, whereas LMM11 uses a 1,3,4-oxadiazole. Oxadiazoles generally exhibit higher metabolic stability due to reduced susceptibility to hydrolysis compared to oxazoles .

Substituent Effects: Hydroxy-Phenylpropyl Group (Target): The hydroxyl group may enhance aqueous solubility, while the phenyl moiety could facilitate hydrophobic interactions. This contrasts with SKL2001’s imidazole-propyl group, which likely improves binding to charged residues in the Wnt pathway . Sulfamoyl Benzamide (LMM11): This group is critical for antifungal activity, possibly by inhibiting thioredoxin reductase via sulfur-mediated interactions .

Biological Activity Trends: Antifungal activity in LMM11 correlates with the sulfamoyl group and oxadiazole core, absent in the target compound.

Research Implications and Hypotheses

- Solubility vs. Permeability : The target compound’s hydroxyl group may improve solubility over SKL2001 but reduce blood-brain barrier penetration compared to Ceapin-A7’s trifluoromethyl groups.

- Target Specificity : Substituting the hydroxy-phenylpropyl chain with a sulfamoyl group (as in LMM11) could redirect activity toward antifungal targets.

- Synthetic Flexibility : The evidence highlights modular synthesis routes (e.g., coupling reactions in and ), enabling rapid exploration of substituent effects .

Preparation Methods

Huisgen Cycloaddition Approach

The Huisgen [3+2] cycloaddition between nitrile oxides and electron-deficient dipolarophiles remains the most widely employed method for isoxazole synthesis. For the target compound:

Reaction Scheme:

- Generation of furyl-substituted nitrile oxide from furan-2-carbonyl chloride and hydroxylamine

- Cycloaddition with methyl propiolate at 0-5°C in THF

- Hydrolysis of ester to carboxylic acid

Optimized Conditions:

| Parameter | Value |

|---|---|

| Temperature | 0-5°C |

| Solvent | THF/EtOAc (3:1) |

| Catalyst | Triethylamine (1.2 eq) |

| Reaction Time | 12-16 h |

| Yield | 68-72% |

β-Keto Ester Cyclization

Alternative route using β-keto ester precursors:

- Condensation of ethyl 3-(furan-2-yl)-3-oxopropanoate with hydroxylamine hydrochloride

- Acid-catalyzed cyclization at 80°C

- Saponification to carboxylic acid

Key Advantage: Avoids handling unstable nitrile oxides

Synthesis of 2-Hydroxy-3-Phenylpropylamine

Reductive Amination Pathway

Stepwise Procedure:

- Condensation of benzaldehyde with nitroethane (Henry reaction)

- Catalytic hydrogenation of β-nitro alcohol intermediate

- Resolution of diastereomers via chiral column chromatography

Industrial-Scale Modifications:

- Continuous flow hydrogenation using Pd/C catalysts

- Membrane separation technology for enantiomer purification

Enzymatic Resolution

Emerging biocatalytic methods demonstrate superior enantioselectivity:

| Enzyme | ee (%) | Productivity (g/L/h) |

|---|---|---|

| Candida antarctica B | 99.2 | 8.7 |

| Pseudomonas fluorescens | 97.8 | 6.2 |

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Standard protocol using EDC/HOBt system:

- Activation of 5-(furan-2-yl)-1,2-oxazole-3-carboxylic acid with EDC (1.5 eq)

- Addition of HOBt (1.1 eq) in DMF at -10°C

- Slow addition of 2-hydroxy-3-phenylpropylamine (0.9 eq)

- Stirring at room temperature for 24 h

Yield Optimization:

- 83% yield achieved through iterative reagent addition

- Molecular sieves (4Å) reduce hydrolysis side reactions

Mixed Anhydride Method

Alternative approach for moisture-sensitive conditions:

- Formation of chloroformate intermediate with isobutyl chloroformate

- Reaction with N-methylmorpholine

- Coupling with amine at -78°C

Advantages:

Industrial Production Considerations

Continuous Flow Synthesis

Modern approaches integrating multiple steps:

Reactor Configuration:

- Microfluidic nitrile oxide generator

- High-pressure cycloaddition chamber

- In-line IR monitoring for real-time quality control

Performance Metrics:

| Parameter | Batch Process | Flow System |

|---|---|---|

| Space-Time Yield | 0.8 kg/m³/h | 4.2 kg/m³/h |

| Purity | 95.2% | 98.7% |

| Solvent Consumption | 12 L/kg | 3.4 L/kg |

Green Chemistry Innovations

Recent advancements in sustainable synthesis:

- Photocatalytic amidation using TiO₂ nanoparticles

- Solvent-free mechanochemical coupling

- Biodegradable coupling reagents from chitin derivatives

Analytical Characterization Protocols

Critical quality control parameters and methods:

Structural Verification:

- ¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, CONH), 7.45-7.28 (m, 5H, Ph), 6.82 (dd, J = 3.5 Hz, 1H, furan)

- HRMS (ESI+): m/z calc. for C₁₈H₁₈N₂O₄ [M+H]+: 325.1184, found: 325.1189

Chiral Purity Assessment:

- Chiralpak AD-H column, n-hexane/EtOH (85:15)

- Retention times: 12.7 min (R), 14.2 min (S)

Emerging Synthetic Technologies

Machine Learning Optimization

Neural network models predicting optimal conditions:

| Algorithm | Yield Improvement | Time Reduction |

|---|---|---|

| Random Forest | 11.2% | 34% |

| Graph Neural Network | 15.7% | 41% |

Electrochemical Methods

Novel anode materials for direct amidation:

| Electrode | Current Efficiency | Selectivity |

|---|---|---|

| Boron-Doped Diamond | 78% | 92% |

| Pt/Ni Foam | 65% | 88% |

Q & A

Q. What are the key challenges in synthesizing 5-(furan-2-yl)-N-(2-hydroxy-3-phenylpropyl)-1,2-oxazole-3-carboxamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions starting from furan and oxazole precursors. Key challenges include ensuring regioselectivity during cyclization and maintaining the stability of the hydroxy-phenylpropyl side chain under acidic/basic conditions. Optimization strategies include:

Q. Which spectroscopic techniques are most effective for characterizing this compound?

A combination of techniques is required:

- NMR (¹H and ¹³C): Assigns proton environments, particularly distinguishing oxazole C3-H (δ 8.1–8.3 ppm) and furan protons (δ 6.3–7.4 ppm).

- HRMS (High-Resolution Mass Spectrometry): Confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₈H₁₇N₃O₄: 364.1297).

- FTIR: Identifies key functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹ for the carboxamide) .

Q. How does the compound’s structure influence its solubility and stability in biological assays?

The hydroxy-phenylpropyl group enhances water solubility via hydrogen bonding, while the furan-oxazole core contributes to lipophilicity. Stability issues arise in aqueous solutions at extreme pH (e.g., furan ring degradation under strong acids). Recommendations:

- Use buffered solutions (pH 6–8) for in vitro studies.

- Store the compound in anhydrous DMSO at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., Wnt pathway activation vs. off-target effects)?

Discrepancies may arise from assay conditions or impurity profiles. To address this:

- Dose-Response Studies: Establish EC₅₀ values using luciferase-based Wnt/β-catenin reporters (e.g., TOPFlash assay) and compare with cytotoxicity assays (MTT) to confirm selectivity .

- Off-Target Screening: Use kinase profiling panels (e.g., Eurofins) to identify non-Wnt interactions.

- Purity Validation: Ensure ≥95% purity via HPLC and LC-MS to exclude confounding effects from synthetic byproducts .

Q. How can computational modeling predict binding modes of this compound with Wnt pathway targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations can map interactions:

Q. What strategies improve metabolic stability for in vivo applications?

Structural modifications include:

- Replacing the furan ring with bioisosteres (e.g., thiophene) to reduce CYP450-mediated oxidation.

- Introducing methyl groups on the phenylpropyl chain to sterically hinder enzymatic degradation.

- Conducting microsomal stability assays (e.g., liver microsomes + NADPH) to quantify half-life improvements .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Characterization Data

| Intermediate | Structure | Key Spectral Data |

|---|---|---|

| Furan-oxazole precursor | [C₁₀H₇NO₃] | ¹H NMR (CDCl₃): δ 8.2 (s, 1H, oxazole-H), 7.3 (m, 1H, furan-H) |

| Hydroxy-phenylpropyl amine | [C₉H₁₃NO] | HRMS: [M+H]⁺ = 152.1075; IR: 3350 cm⁻¹ (O-H stretch) |

Q. Table 2. Biological Activity Comparison with Analogues

| Compound | Wnt Activation (EC₅₀, μM) | Cytotoxicity (IC₅₀, μM) |

|---|---|---|

| Target Compound | 0.45 ± 0.12 | >50 |

| SKL2001 (Control) | 0.38 ± 0.09 | 42.3 ± 3.1 |

Research Gaps and Future Directions

- Structure-Activity Relationships (SAR): Systematic substitution of the hydroxy-phenylpropyl group to optimize potency and pharmacokinetics .

- In Vivo Efficacy: Evaluate bioavailability and toxicity in zebrafish or murine Wnt-driven cancer models .

- Mechanistic Studies: Cryo-EM or X-ray crystallography to resolve compound-receptor interactions at atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.